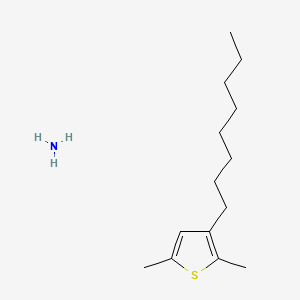

Azane;2,5-dimethyl-3-octylthiophene

Overview

Description

Azane;2,5-dimethyl-3-octylthiophene is a compound with the molecular formula C14H27NS . It is a component of Poly(3-octylthiophene-2,5-diyl) (P3OT), an alkylthiophene-based conductive polymer with high electroluminescence. P3OT is soluble in most organic solvents and is hydrophobic.

Molecular Structure Analysis

The molecular structure of Azane;2,5-dimethyl-3-octylthiophene consists of a thiophene ring substituted with methyl and octyl groups . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

Azane;2,5-dimethyl-3-octylthiophene has a molecular weight of 241.44 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 7 and a topological polar surface area of 29.2 Ų . The compound’s complexity, as computed by PubChem, is 155 .Scientific Research Applications

Ion-Selective Electrodes

This compound has been mentioned in relation to carbon nanomaterials modified with poly(3-octylthiophene-2,5-diyl) for use in solid-contact layers in ion-selective electrodes . These electrodes are crucial for detecting specific ions in a variety of environments, from medical diagnostics to environmental monitoring.

Light-Emitting Devices

Another application is in the field of light-emitting devices. A study reported the light-emitting assistance effect of perylene on a polymer electrochemiluminescence (ECL) device using poly(3-octylthiophene-2,5-diyl) (P3OT) . Such devices have potential uses in displays and lighting.

Conducting Polymers

Conducting polymers are used for various purposes due to their electronic properties. They can be prepared from compounds like thiophene by simple chemical or electrochemical polymerization processes . This compound could potentially be used in the development of new conducting polymers with unique properties.

Electro-Responsive Materials

Conducting polymer-based electro-responsive (ER) materials are significant for their dielectric properties and ER characteristics . This compound may contribute to the development of high-performance ER materials with improved size, morphology, and conductivity.

Organic Electronics

Negishi coupling is a synthetic method for C–C bond formation extensively applied in the synthesis of organic electronic materials . As a thiophene derivative, this compound might be involved in creating advanced electronic materials through such methods.

Mechanism of Action

Target of Action

Azane, also known as ammonia, is a simple compound consisting only of hydrogen and nitrogen atoms . It is a pnictogen hydride and is acyclic, meaning all bonds are single bonds . On the other hand, 2,5-dimethyl-3-octylthiophene is a derivative of 3-Octylthiophene, a polymer used in electrochemiluminescence (ECL) devices

Mode of Action

For 2,5-dimethyl-3-octylthiophene, it is used in ecl devices, which are liquid type self-luminous devices . The ECL device works based on energetic electron transfer (redox) reactions of electrochemical species in solution .

properties

IUPAC Name |

azane;2,5-dimethyl-3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24S.H3N/c1-4-5-6-7-8-9-10-14-11-12(2)15-13(14)3;/h11H,4-10H2,1-3H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIQSINDOTYIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)

![(E)-3-(2-methylbenzo[d]thiazol-5-yl)acrylonitrile](/img/structure/B561231.png)

![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)